3-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one
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Overview
Description
3-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one is a compound with a thiazolidinone core, often associated with biological activities. Its structure includes a chloropyrimidine moiety and a piperidine ring, indicative of its potential interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one generally involves multiple steps, including the formation of the piperidinyl and thioxothiazolidinone components:
Step 1: Chloropyrimidine reacts with piperidine under suitable conditions to form the piperidin-1-yl intermediate.
Step 2: The intermediate undergoes a condensation reaction with 2-oxoethyl-2-thioxothiazolidin-4-one, forming the final product.
Industrial Production Methods: Industrial-scale synthesis requires optimization of reaction conditions, including temperature, solvent selection, and purification techniques, to maximize yield and purity. Typical methods might involve solvent-based extractions and chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The thioxothiazolidinone moiety may undergo oxidative transformations.
Reduction: Reduction reactions can affect the oxoethyl group.
Substitution: The chloropyrimidine ring is likely reactive to nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in a polar solvent.
Major Products Formed:
Oxidation products: Oxidized derivatives of the thioxothiazolidinone ring.
Reduction products: Reduced forms of the oxoethyl group.
Substitution products: Modified pyrimidine ring with substituted nucleophiles.
Scientific Research Applications
3-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one has been explored for:
Chemistry: Its use as a precursor for complex molecule synthesis.
Biology: Studied for its potential enzyme inhibitory activities.
Medicine: Research into its potential therapeutic effects, particularly in anticancer and antiviral studies.
Industry: Applications in material science and as intermediates in various chemical processes.
Mechanism of Action
The compound's mechanism of action typically involves binding to specific molecular targets, such as enzymes or receptors, resulting in the modulation of biological pathways. The precise interactions and pathways can vary depending on the specific biological context and target.
Comparison with Similar Compounds
3-(2-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one
3-(2-(3-((5-Methylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one
Uniqueness: What sets 3-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one apart is the specific chloropyrimidine moiety, which can influence its binding affinity and specificity toward biological targets, potentially leading to unique biological effects and applications.
Properties
IUPAC Name |
3-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3S2/c15-9-4-16-13(17-5-9)22-10-2-1-3-18(6-10)11(20)7-19-12(21)8-24-14(19)23/h4-5,10H,1-3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESDTVIYTCACNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C(=O)CSC2=S)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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